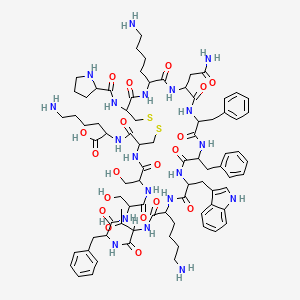

Cortistatin-14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cortistatin-14 是一种环状神经肽,主要表达于大脑皮层和海马体。它在结构和功能上与另一种神经肽生长抑素-14 类似。this compound 可与所有五个克隆的生长抑素受体和生长激素释放肽受体结合,发挥多种生物活性。 它与 γ-氨基丁酸共存于皮层和海马体,在调节神经元活动和睡眠模式中发挥作用 .

准备方法

合成路线和反应条件: Cortistatin-14 的合成采用固相肽合成法,这是肽类生产中常用的方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,以促进肽键形成。 最终产物从树脂上裂解并使用高效液相色谱进行纯化 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 采用先进的纯化技术,例如制备型高效液相色谱,可获得纯度超过 95% 的 this compound .

化学反应分析

反应类型: Cortistatin-14 经历各种化学反应,包括:

氧化: this compound 可被氧化形成二硫键,这对其环状结构至关重要。

还原: 还原反应可断裂二硫键,导致肽的线性形式。

取代: 取代反应可修饰肽中的特定氨基酸残基,改变其生物活性。

常用试剂和条件:

氧化: 过氧化氢或碘可以在温和条件下用作氧化剂。

还原: 二硫苏糖醇或三(2-羧乙基)膦通常用作还原剂。

取代: 氨基酸衍生物和偶联试剂用于取代反应。

形成的主要产物:

氧化: 形成具有二硫键的环状 this compound。

还原: this compound 的线性形式。

科学研究应用

Cortistatin-14 在科学研究中具有广泛的应用范围:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在调节神经元活动、睡眠模式和神经保护中的作用。

医学: 研究其在治疗抑郁症、帕金森病和其他神经退行性疾病中的潜在治疗效果。

工业: 用于开发基于肽的药物和治疗剂

作用机制

Cortistatin-14 通过与生长抑素受体 (sst1-sst5) 和生长激素释放肽受体结合发挥其作用。它通过与皮层和海马体中的 γ-氨基丁酸受体相互作用来调节神经元活动。该肽已显示出通过介导生长激素释放肽和 γ-氨基丁酸受体信号通路产生抗抑郁样作用。 它还抑制生长激素和胰岛素的分泌,类似于生长抑素-14 .

相似化合物的比较

Cortistatin-14 在结构和功能上与生长抑素-14 类似。这两种肽都与生长抑素受体结合,并表现出类似的生物活性,例如抑制激素分泌和调节神经元活动。 this compound 也与生长激素释放肽受体结合,而生长抑素-14 则没有。 这种独特的特性使 this compound 能够发挥额外的作用,例如调节食欲和能量平衡 .

类似化合物:

生长抑素-14: 与 this compound 在结构和功能上类似,但不与生长激素释放肽受体结合。

生长抑素-28: 生长抑素的一种较长形式,具有类似的生物活性。

奥曲肽: 生长抑素的合成类似物,用于医疗治疗

This compound 独特的与生长抑素受体和生长激素释放肽受体结合的能力突出了它作为各种医学和科学应用中的多功能治疗剂的潜力。

生物活性

Cortistatin-14 (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin-14. It is predominantly expressed in the cortex and hippocampus and plays a significant role in various biological processes, including neuroprotection, modulation of sleep, and regulation of inflammatory responses. This article delves into the biological activity of CST-14, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

CST-14 interacts with multiple receptors, including all five somatostatin receptors (SSTR1-SSTR5) and the growth hormone secretagogue receptor (GHS-R1a). It exhibits high binding affinity to these receptors, demonstrating potency in modulating physiological responses. The IC50 values for CST-14 at different SSTRs are as follows:

| Receptor | IC50 (nM) |

|---|---|

| SSTR2 | 0.09 |

| SSTR4 | 0.20 |

| SSTR3 | 0.30 |

| SSTR5 | 0.30 |

| SSTR1 | 5.00 |

Additionally, CST-14 acts as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) with an EC50 of 25 nM in HEK293 cells .

Neuroprotective Effects

Recent studies have demonstrated that CST-14 exerts significant neuroprotective effects, particularly in models of sepsis-associated encephalopathy (SAE). In a mouse model induced by cecal ligation and puncture (CLP), CST-14 administration improved cognitive function and reduced anxiety-related behaviors as assessed by various behavioral tests such as the Novel Object Recognition Test (NORT) and the Elevated Plus Maze Test (EPMT) .

Key Findings from Neuroprotective Studies:

- Cognitive Improvement : CST-14 treatment enhanced cognitive performance in septic mice.

- Inflammatory Response Modulation : It significantly reduced levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in both serum and brain tissues.

- Blood-Brain Barrier Integrity : CST-14 helped maintain blood-brain barrier integrity, which is crucial during inflammatory conditions .

Anti-inflammatory Properties

CST-14 has been shown to possess anti-inflammatory properties that may have therapeutic implications for conditions characterized by excessive inflammation. In murine models of sepsis and endotoxemia, CST-14 administration resulted in improved survival rates and reduced clinical manifestations associated with sepsis . The neuropeptide's ability to suppress inflammatory cytokine production underscores its potential as a therapeutic agent in inflammatory diseases.

Case Studies

-

Sepsis Model :

- Objective : To evaluate the effects of CST-14 on cognitive impairment and inflammation in a CLP-induced sepsis model.

- Results : Administration of CST-14 led to improved survival rates and cognitive performance. The treatment also decreased microglial activation and restored blood-brain barrier function .

- Atherosclerosis Study :

属性

IUPAC Name |

6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1721.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。